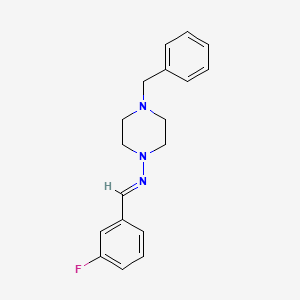

4-benzyl-N-(3-fluorobenzylidene)-1-piperazinamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including compounds closely related to 4-benzyl-N-(3-fluorobenzylidene)-1-piperazinamine, involves complex chemical reactions that yield these compounds with high specificity. For instance, the synthesis of carbon-14 labeled derivatives for cerebral vasodilators has been achieved through meticulous reactions involving bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and heteroatomic ring saturation (Proszenyák et al., 2005).

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives showcases similar molecular conformations with variations in intermolecular interactions based on substitutions at the benzoyl group. Specifically, the molecular conformation is affected by the presence of halogen atoms, such as fluorine, which can influence the overall three-dimensional structure and hydrogen bonding patterns (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions that lead to the formation of compounds with moderate to potent activity at central nervous system receptors. The synthesis and structural modification of these compounds have led to the identification of structural features optimal for receptor affinity and selectivity, highlighting the complex interplay between molecular structure and biological activity (Moussa et al., 2010).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, such as solubility and crystal structure, have been extensively studied. For example, the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, reveals the conformational details and dihedral angles that are crucial for understanding the physical characteristics of these molecules (Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-benzyl-N-(3-fluorobenzylidene)-1-piperazinamine and related compounds include their reactivity, stability, and interactions with biological receptors. These properties are influenced by the molecular structure, particularly the presence of fluorine atoms and the configuration of the benzylidene and piperazinamine groups. Research into the synthesis and antimicrobial activity of related derivatives provides insight into their potential applications and chemical behavior (Mishra & Chundawat, 2019).

Aplicaciones Científicas De Investigación

Synthesis and Potential Therapeutic Applications

The compound 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine, while specific studies directly on this compound may be sparse, is structurally related to a wide range of compounds explored for various pharmacological applications. Research on related compounds provides insights into the potential applications of 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine in scientific research and therapeutic development.

Antimicrobial and Anticancer Potential : Studies have demonstrated that compounds with structural elements similar to 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine exhibit significant biological activities. For instance, novel benzothiazoles and sulphonamide compounds, which share functional groups with 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine, have been synthesized and shown to possess antimicrobial activities. These studies suggest potential antimicrobial applications for 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine and highlight its relevance in the development of new therapeutic agents (Jagtap et al., 2010).

Neuropharmacological Activities : Research into piperazine and benzyl derivatives has revealed their potential in neuropharmacology. For example, the synthesis and evaluation of N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands have identified compounds with high potency and selectivity. This suggests that 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine could be of interest for the modulation of sigma receptors, which are implicated in several neurodegenerative and psychiatric disorders (Moussa et al., 2010).

Histone Deacetylase (HDAC) Inhibition : Compounds bearing the benzyl and piperidine motifs have been explored as HDAC inhibitors, a class of compounds with significant therapeutic potential in cancer and neurological disorders. The synthesis of spiro[chromane-2,4′-piperidine] derivatives has led to the identification of molecules with improved pharmacokinetic properties and in vivo antitumor activity, indicating the potential utility of 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine in the development of new HDAC inhibitors (Thaler et al., 2012).

DNA Binding and Antiproliferative Effects : The ability to interact with DNA and induce apoptosis is a crucial aspect of anticancer drug development. Benzochromene derivatives, structurally related to 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine, have been shown to possess potent cytotoxic activity against cancer cell lines, highlighting the potential of 4-Benzyl-N-(3-Fluorobenzylidene)-1-Piperazinamine in cancer research (Ahagh et al., 2019).

Propiedades

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(3-fluorophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3/c19-18-8-4-7-17(13-18)14-20-22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKHGYMEPCPXLN-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[(E)-(3-fluorophenyl)methylidene]piperazin-1-amine | |

CAS RN |

303092-64-0 | |

| Record name | 4-BENZYL-N-(3-FLUOROBENZYLIDENE)-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)